4-(4-Bromophenyl)-3,3-difluoropiperidine
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Overview
Description
4-(4-Bromophenyl)-3,3-difluoropiperidine is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing nitrogen. The presence of bromine and fluorine atoms in the structure of this compound makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of 4-(4-Bromophenyl)-3,3-difluoropiperidine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high purity and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a difluoropiperidine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of difluoropiperidine derivatives.
Substitution: Formation of hydroxyl or amino-substituted piperidines.
Scientific Research Applications
4-(4-Bromophenyl)-3,3-difluoropiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and materials science applications.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of various drugs.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: A derivative of phenylacetic acid containing a bromine atom in the para position.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile molecular building block for liquid crystal oligomers and polymers.
4-Bromobiphenyl: A compound with a bromine atom attached to a biphenyl structure.
Uniqueness
4-(4-Bromophenyl)-3,3-difluoropiperidine is unique due to the presence of both bromine and fluorine atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H12BrF2N |
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Molecular Weight |
276.12 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3,3-difluoropiperidine |
InChI |
InChI=1S/C11H12BrF2N/c12-9-3-1-8(2-4-9)10-5-6-15-7-11(10,13)14/h1-4,10,15H,5-7H2 |
InChI Key |
VAVJPMIIYROEAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)Br)(F)F |
Origin of Product |
United States |
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